molecular formula C29H27ClN4O4S B11637833 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11637833
M. Wt: 563.1 g/mol
InChI Key: FBONNFNLRAJRIA-UHFFFAOYSA-N
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Description

6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, methoxy, and carbamoyl groups, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methylating agents, and sulfur-containing compounds. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
  • N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea

Uniqueness

6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H27ClN4O4S

Molecular Weight

563.1 g/mol

IUPAC Name

6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H27ClN4O4S/c1-16-9-11-19(13-21(16)30)33-25(35)15-39-29-20(14-31)27(24-12-10-17(2)38-24)26(18(3)32-29)28(36)34-22-7-5-6-8-23(22)37-4/h5-13,27,32H,15H2,1-4H3,(H,33,35)(H,34,36)

InChI Key

FBONNFNLRAJRIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(O4)C)C#N)Cl

Origin of Product

United States

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